2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione

Description

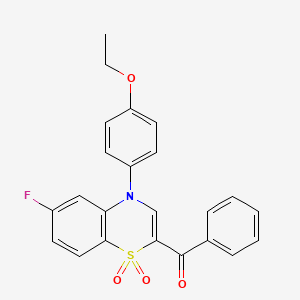

The compound 2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1λ⁶,4-benzothiazine-1,1-dione features a benzothiazine dione core substituted with a benzoyl group at position 2, a 4-ethoxyphenyl group at position 4, and a fluorine atom at position 5.

Properties

IUPAC Name |

[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4S/c1-2-29-19-11-9-18(10-12-19)25-15-22(23(26)16-6-4-3-5-7-16)30(27,28)21-13-8-17(24)14-20(21)25/h3-15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUHOMGDSCSYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common method involves the cyclization of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . This method is efficient and environmentally friendly, providing good to excellent yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogs: Benzo-1,4-oxathiins

Benzo-1,4-oxathiins (e.g., 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine) share a fused benzene-heterocycle system but differ in ring composition (oxygen and sulfur vs. sulfur and nitrogen in benzothiazines). Key distinctions include:

The benzothiazine dione’s electron-deficient core (due to dione groups) may enhance stability compared to oxathiins, which lack such electron-withdrawing motifs. Fluorine at position 6 could further modulate electronic properties and metabolic resistance compared to non-halogenated analogs .

Ethoxyphenyl-Containing Compounds: Etofenprox

Etofenprox, a pyrethroid-ether insecticide, shares the 4-ethoxyphenyl moiety but differs in core structure and functional groups:

The ethoxyphenyl group in both compounds may confer similar lipophilicity, but the benzothiazine dione’s rigid core and fluorine substituent likely reduce metabolic degradation compared to Etofenprox’s flexible ether backbone .

Physicochemical and Functional Implications

- Solubility : The ethoxyphenyl and benzoyl groups may enhance lipid solubility, while the dione and fluorine could improve stability in biological systems.

- Bioactivity : Fluorine’s electronegativity and the ethoxyphenyl’s bulkiness may position this compound for kinase inhibition or antimicrobial applications, akin to fluorinated heterocycles in drug discovery.

Biological Activity

2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro-4H-1lambda6,4-benzothiazine-1,1-dione is a compound belonging to the benzothiazine class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 425.46 g/mol. The structural formula includes a benzothiazine core, which is known for its pharmacological significance.

Synthesis

The synthesis of this compound involves several steps, typically starting with the formation of the benzothiazine framework followed by functionalization at various positions. The specific synthetic routes may vary but often include reactions involving benzoyl chloride and ethoxyphenyl derivatives.

Antihypertensive Effects

Research indicates that derivatives of benzothiazines exhibit antihypertensive properties. For instance, compounds similar to 2-benzoyl-4-(4-ethoxyphenyl)-6-fluoro have shown moderate to potent calmodulin antagonistic activity, which is linked to their ability to lower blood pressure in animal models. In spontaneously hypertensive rats, certain derivatives demonstrated significant reductions in blood pressure .

Calcium Channel Blockade

The compound exhibits weak calcium channel blocking activity. While not particularly strong compared to other antihypertensives, its ability to act as a calmodulin antagonist suggests a mechanism through which it can influence vascular smooth muscle contraction .

Anticancer Potential

Benzothiazine derivatives have been studied for their anticancer properties. The presence of the fluoro group in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that similar compounds can induce apoptosis in various cancer cell lines .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Calmodulin Inhibition : By inhibiting calmodulin, the compound disrupts calcium signaling pathways essential for muscle contraction and cellular proliferation.

- Calcium Channel Interaction : Although weak, its ability to block calcium channels contributes to its antihypertensive effects.

- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through modulation of key signaling molecules.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.